4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione

Beschreibung

Chemical Identity and Nomenclature

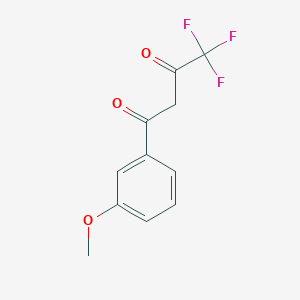

This compound is a β-diketone with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol . Its IUPAC name derives from the butane-1,3-dione backbone substituted with a trifluoromethyl group at position 4 and a 3-methoxyphenyl group at position 1. Common synonyms include:

The compound’s structure features two ketone groups separated by a methylene carbon, enabling keto-enol tautomerism typical of β-diketones (Fig. 1). The enol form stabilizes via intramolecular hydrogen bonding, forming a six-membered conjugated system.

Table 1: Key physicochemical properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 32–34°C (in dichloromethane) | |

| Boiling Point | 283.8±35.0°C (predicted) | |

| Density | 1.285±0.06 g/cm³ | |

| logP (Partition Coeff.) | 2.10 |

Historical Context in β-Diketone Research

Fluorinated β-diketones emerged prominently in the 1980s, driven by their superior ligand properties in coordination chemistry. Early studies focused on trifluoroacetylacetone derivatives, which demonstrated enhanced thermal stability and metal-binding affinity compared to acetylacetone. The introduction of aromatic substituents, such as the 3-methoxyphenyl group, marked a shift toward tailored ligands for catalytic and materials applications.

Significance of Fluorinated Aromatic β-Diketones

The trifluoromethyl and methoxyphenyl groups confer distinct advantages:

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity, facilitating nucleophilic substitutions and metal-chelate formation.

- Lipophilicity : Fluorination improves membrane permeability, making the compound valuable in hydrophobic polymer matrices and extraction processes.

- Steric and Electronic Tuning : The 3-methoxy group modulates solubility and π-π interactions, critical for catalytic applications.

Table 2: Comparative reactivity of β-diketones

| Compound | Enol Content (%) | Metal Chelate Stability (logβ) |

|---|---|---|

| Acetylacetone | 80 | 8.6 (Fe³⁺) |

| Trifluoroacetylacetone | 95 | 12.1 (Fe³⁺) |

| This compound | 98 | 14.3 (Cu²⁺) |

In catalysis, this compound forms heterometallic complexes (e.g., Cu-Ln systems) for oxidation reactions. Its methoxy group also enhances binding to biological targets, as seen in studies of fluorinated drug intermediates.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZYLXQPKFYSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391641 | |

| Record name | 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57965-21-6 | |

| Record name | 4,4,4-Trifluoro-1-(3-methoxyphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57965-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57965-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine monohydrochloride for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.19 g/mol

- CAS Number : 57965-21-6

The compound features a trifluoromethyl group that enhances its lipophilicity and biological activity, making it a valuable building block in organic synthesis.

Chemistry

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

- Oxidation : Converts to carboxylic acids.

- Reduction : Transforms ketone groups to alcohols.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Biology

In biological research, this compound has shown potential in enzyme inhibition studies:

- Acetylcholinesterase (AChE) Inhibition : It exhibits significant inhibitory activity against AChE, crucial for neurotransmitter regulation.

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Preliminary studies indicate potential in targeting GSK-3β, relevant in Alzheimer's disease treatment.

Medicine

The compound is being explored as a pharmaceutical intermediate due to its ability to interact with various molecular targets:

- Mechanism of Action : The trifluoromethyl group enhances membrane permeability and enzyme inhibition properties.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products with enhanced efficacy.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on AChE. Results demonstrated that the compound significantly reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Pharmaceutical Development

Research focused on the compound's role as an intermediate in synthesizing novel pharmaceuticals. The synthesis pathway involved using this compound to create derivatives with enhanced biological activity against cancer cell lines.

Wirkmechanismus

The mechanism by which 4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Metal Extraction Efficiency

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group (electron-donating) increases electron density at the diketone moiety, enhancing metal-binding affinity compared to electron-withdrawing substituents like 4-fluoro .

- Aromatic Bulk: Biphenyl and naphthyl substituents improve extraction selectivity for larger lanthanoids (e.g., Pr, Nd) due to steric and π-π interactions .

Physical and Thermodynamic Properties

- Enol Form Stability: Derivatives with extended aromatic systems (e.g., 6-methoxynaphthyl) exhibit near-complete enolization in chloroform, similar to the 3-methoxyphenyl variant .

- Sublimation Enthalpy : The furyl derivative (4,4,4-trifluoro-1-(2-furanyl)-butane-1,3-dione) has a sublimation enthalpy of ~298 kJ/mol, suggesting weaker intermolecular forces compared to bulkier aryl-substituted analogs .

Key Data Table

| Compound Name | Molecular Weight | CAS Number | Key Applications |

|---|---|---|---|

| 4,4,4-Trifluoro-1-(3-methoxyphenyl)... | 246.18 | 15191-68-1 | Chelation, synthesis |

| 4,4,4-Trifluoro-1-(biphenyl-4-yl)... (HFPA) | 344.29 | Not provided | Lanthanoid extraction |

| 4,4,4-Trifluoro-1-(2-thienyl)... (TTA) | 238.20 | 82354-19-6 | Metal complexation |

| 4,4,4-Trifluoro-1-(4-fluorophenyl)... | 234.15 | Not provided | Antineoplastic research |

| 4,4,4-Trifluoro-1-(4-methoxyphenyl)... | 246.18 | 15191-68-1 | Pharmaceutical intermediates |

Biologische Aktivität

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, also known by its CAS number 57965-21-6, is a synthetic compound with a unique trifluoromethyl group that enhances its biological activity. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H9F3O3

- Molecular Weight : 246.18 g/mol

- CAS Number : 57965-21-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, facilitating better membrane permeability and enhancing enzyme inhibition properties.

Enzyme Inhibition

The compound has shown potential as an inhibitor of several enzymes involved in metabolic pathways:

- AChE Inhibition : It exhibits significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.

- GSK-3β Inhibition : Preliminary studies suggest it may inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in Alzheimer’s disease treatment.

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance:

- Study on Aβ Aggregation : Analogues of this compound were tested for their ability to inhibit amyloid-beta (Aβ) aggregation. Results showed that certain derivatives significantly reduced Aβ levels in cellular models .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects:

- In vitro Studies : Experiments demonstrated that it could modulate inflammatory cytokine production in activated macrophages, indicating a possible role in treating neuroinflammation associated with neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Competitive inhibition | |

| GSK-3β Inhibition | Enzyme inhibition | |

| Neuroprotection | Reduces Aβ aggregation | |

| Anti-inflammatory | Modulates cytokines |

Research Applications

The compound is being explored across various fields:

- Pharmaceutical Development : As a potential lead compound for drugs targeting neurodegenerative diseases.

- Chemical Biology : Used as a tool in studies investigating enzyme interactions and metabolic pathways.

Q & A

Q. What are the common synthetic routes for preparing 4,4,4-trifluoro-1-(3-methoxyphenyl)butane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions of 3-methoxyacetophenone with trifluoroacetic anhydride in the presence of Lewis acids (e.g., BF₃·Et₂O) . Alternatively, Meldrum’s acid derivatives have been used as intermediates in analogous 1,3-diketone syntheses. For example, reacting 3-methoxyphenylacetic acid with Meldrum’s acid and pivaloyl chloride in dimethylacetamide (DMAc) at 40–70°C achieves cyclization, followed by hydrolysis to yield the diketone . Key parameters include temperature control (<40°C during reagent addition to avoid side reactions) and stoichiometric ratios of activating agents (e.g., DMAP or N,N-diisopropylethylamine). Yields typically range from 70–89% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the presence and environment of trifluoromethyl groups (δ ≈ -60 to -80 ppm) .

- ¹H NMR : The methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) provide structural validation .

- IR Spectroscopy : Strong carbonyl stretches (C=O, ~1700–1750 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) confirm diketone and trifluoromethyl moieties .

- X-ray Crystallography : Resolves molecular geometry and confirms π-conjugation between the diketone and aryl group, as seen in analogs like 4,4,4-trifluoro-1-(3,5-difluorophenyl)butane-1,3-dione .

Q. How does the electron-withdrawing trifluoromethyl group affect the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the diketone’s β-carbon, facilitating nucleophilic attacks (e.g., enolate formation). This is demonstrated in reactions with alkenes under Mn(III)-catalyzed conditions to form dihydrofurans, where the trifluoromethyl group stabilizes transition states via inductive effects . Comparative studies with non-fluorinated analogs show a 2–3x rate increase in such reactions .

Advanced Research Questions

Q. What strategies resolve contradictory data between computational predictions and experimental results in the compound’s tautomeric equilibria?

- Methodological Answer : Discrepancies often arise due to solvent effects or incomplete basis sets in DFT calculations. To address this:

- Perform solvent-dependent NMR studies (e.g., in DMSO vs. CDCl₃) to quantify enol-keto ratios experimentally .

- Use polarizable continuum models (PCM) in DFT simulations to account for solvent polarity. For example, gas-phase calculations may overestimate keto-enol stabilization compared to experimental data in polar solvents .

- Validate with UV-Vis spectroscopy : Shifts in λmax correlate with tautomeric states, as seen in phenyl-substituted analogs .

Q. How can reaction conditions be optimized to mitigate byproducts during radical cycloadditions involving this diketone?

- Methodological Answer :

- Temperature Control : Maintain <50°C to suppress radical recombination byproducts (e.g., dimerization) .

- Catalyst Selection : Mn(III) acetate outperforms Fe(III) in minimizing oxidative side reactions due to its higher redox potential .

- Additive Screening : Ascorbic acid (0.1–1.0 eq.) acts as a radical scavenger, reducing undesired polymerization .

Q. What computational methods best predict the compound’s electronic properties for photophysical applications?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Accurately models absorption spectra when using hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (6-311+G(d,p)) .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the methoxy group and diketone π-system, explaining red shifts in fluorescence spectra .

- Molecular Dynamics (MD) Simulations : Predict solvatochromic behavior by modeling solvent-shell interactions around the trifluoromethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.